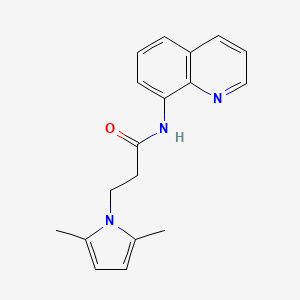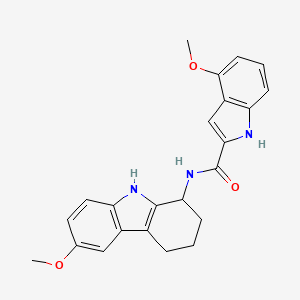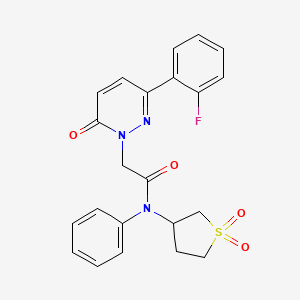
3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(quinolin-8-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-(8-QUINOLYL)PROPANAMIDE is a synthetic organic compound that features a pyrrole ring substituted with dimethyl groups and a quinoline moiety attached to a propanamide chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-(8-QUINOLYL)PROPANAMIDE typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Substitution with Dimethyl Groups: The pyrrole ring is then substituted with dimethyl groups using Friedel-Crafts alkylation.
Attachment of the Quinoline Moiety: The quinoline moiety can be introduced through a coupling reaction, such as the Buchwald-Hartwig amination.
Formation of the Propanamide Chain: Finally, the propanamide chain is attached through an amide bond formation reaction, typically using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
化学反应分析
Types of Reactions
3-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-(8-QUINOLYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinoline moiety or the amide bond.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce new substituents on the pyrrole or quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 3-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-(8-QUINOLYL)PROPANAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
相似化合物的比较
Similar Compounds
3-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-(8-QUINOLYL)BUTANAMIDE: Similar structure with a butanamide chain instead of propanamide.
3-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-(6-QUINOLYL)PROPANAMIDE: Similar structure with a different position of the quinoline moiety.
Uniqueness
3-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-(8-QUINOLYL)PROPANAMIDE is unique due to the specific positioning of the dimethyl groups on the pyrrole ring and the quinoline moiety on the propanamide chain. These structural features may confer distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C18H19N3O |
|---|---|
分子量 |
293.4 g/mol |
IUPAC 名称 |
3-(2,5-dimethylpyrrol-1-yl)-N-quinolin-8-ylpropanamide |
InChI |
InChI=1S/C18H19N3O/c1-13-8-9-14(2)21(13)12-10-17(22)20-16-7-3-5-15-6-4-11-19-18(15)16/h3-9,11H,10,12H2,1-2H3,(H,20,22) |
InChI 键 |
ONEWPTWSOMTRST-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(N1CCC(=O)NC2=CC=CC3=C2N=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(3-chlorophenyl)-N-[(2S)-1-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-1-oxopropan-2-yl]piperazine-1-carboxamide](/img/structure/B14935823.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-2-(4-methoxy-1H-indol-1-yl)acetamide](/img/structure/B14935831.png)
![2-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide](/img/structure/B14935833.png)
![methyl 2-{[(5-phenyl-1H-pyrazol-3-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B14935836.png)

![5-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide](/img/structure/B14935861.png)
![2'-(2-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14935874.png)
![6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-propyl-2H-chromen-2-one](/img/structure/B14935885.png)
![3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(2-methoxyphenyl)propanamide](/img/structure/B14935889.png)
![1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B14935892.png)
![N-(pyridin-4-ylmethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14935893.png)
![N-({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)glycylglycine](/img/structure/B14935895.png)
